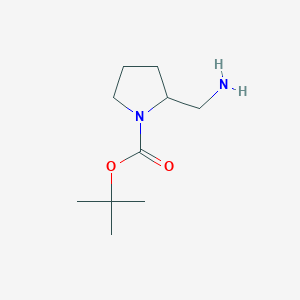
2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)-, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has since been used in scientific research for its unique properties. TFMPP is a psychoactive substance that has been studied for its effects on the central nervous system. In
Mécanisme D'action
The exact mechanism of action of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is not fully understood. However, it is believed to act on the serotonergic system in the brain. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a partial agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been shown to have both biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which is associated with the regulation of mood and anxiety. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has also been shown to increase heart rate and blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in lab experiments is its unique properties. It is a psychoactive substance that has been studied for its effects on the central nervous system. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been shown to have anxiogenic and hallucinogenic effects in animal models. It has also been studied for its potential use in the treatment of anxiety and depression. One limitation of using 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in lab experiments is its potential for abuse. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a psychoactive substance that can have adverse effects on human health if used improperly.
Orientations Futures
There are several future directions for the study of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)-. One direction is the development of new analogs with improved pharmacological properties. Another direction is the study of the potential use of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in the treatment of anxiety and depression. Finally, the study of the long-term effects of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- on the central nervous system is an important area of research.
Conclusion:
In conclusion, 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a synthetic compound that has been used in scientific research for its unique properties. It is a psychoactive substance that has been studied for its effects on the central nervous system. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been shown to have anxiogenic and hallucinogenic effects in animal models. It has also been studied for its potential use in the treatment of anxiety and depression. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- involves the reaction of 2-pyridinecarboxylic acid with 2,2,2-trifluoroethyl chloroformate and methanol. The reaction is carried out under reflux conditions and yields 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- as a white crystalline solid. The purity of the synthesized 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been used in scientific research for its unique properties. It is a psychoactive substance that has been studied for its effects on the central nervous system. 2-Pyridinecarboxylic acid, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been shown to have anxiogenic and hallucinogenic effects in animal models. It has also been studied for its potential use in the treatment of anxiety and depression.
Propriétés
Numéro CAS |
170621-84-8 |
|---|---|
Formule moléculaire |
C9H8F3NO4 |
Poids moléculaire |
251.16 g/mol |
Nom IUPAC |
3-methoxy-4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8F3NO4/c1-16-7-5(17-4-9(10,11)12)2-3-13-6(7)8(14)15/h2-3H,4H2,1H3,(H,14,15) |
Clé InChI |
IAOUFCQYRFXNCG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CN=C1C(=O)O)OCC(F)(F)F |
SMILES canonique |
COC1=C(C=CN=C1C(=O)O)OCC(F)(F)F |
Synonymes |
2-PYRIDINECARBOXYLIC ACID, 3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)

![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)


![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)
![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)

